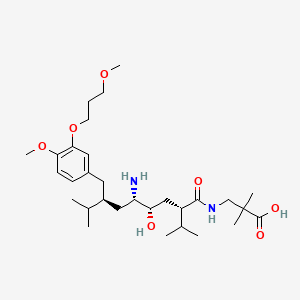

Aliskiren Acid Impurity

Description

Properties

IUPAC Name |

3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52N2O7/c1-19(2)22(14-21-10-11-26(38-8)27(15-21)39-13-9-12-37-7)16-24(31)25(33)17-23(20(3)4)28(34)32-18-30(5,6)29(35)36/h10-11,15,19-20,22-25,33H,9,12-14,16-18,31H2,1-8H3,(H,32,34)(H,35,36)/t22-,23-,24-,25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRZFGPAQWQGXCX-QORCZRPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N2O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Formation Pathways and Mechanistic Studies of Aliskiren Acid Impurity

Degradation-Related Formation

Aliskiren (B1664508) Acid Impurity, chemically identified as 3-(5-amino-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy)benzyl)-8-methyl-nonanamido)-2,2-dimethylpropanoic acid, is a known process-related impurity and a major degradation product formed under various stress conditions. researchgate.net Its formation primarily involves the hydrolysis of the terminal primary amide group of the Aliskiren molecule. The following sections detail the influence of different stress factors on the generation of this impurity.

Hydrolysis, the chemical breakdown of a compound due to reaction with water, is a common degradation pathway for pharmaceuticals. For Aliskiren, hydrolytic stability has been extensively studied under acidic, neutral, and alkaline conditions.

Forced degradation studies have consistently demonstrated that Aliskiren is susceptible to degradation under acidic conditions. oup.comnih.gov The primary mechanism of degradation in an acidic medium is the hydrolysis of the terminal amide bond, leading directly to the formation of Aliskiren Acid Impurity. researchgate.net Researchers have employed various acidic conditions to investigate this pathway. For instance, treatment with 2N HCl at 60°C has been utilized to induce degradation. ujpronline.com Other studies have used different concentrations of hydrochloric acid and varied the exposure time and temperature to simulate stress conditions. nih.govresearchgate.net A stability-indicating method development study reported significant degradation when Aliskiren was exposed to 2N HCl. ujpronline.com

| Stress Condition | Reagent | Temperature | Duration | Observed Degradation | Reference |

| Acid Hydrolysis | 2N HCl | 60°C | 30 min | Degradation Observed | ujpronline.com |

| Acid Hydrolysis | Phosphate (B84403) Buffer | - | - | Separation of impurities | researchgate.netnih.govresearchgate.net |

| Acid Hydrolysis | 2N HCl | - | - | Degradation Observed | researchgate.net |

This table is interactive. Click on the headers to sort.

The investigation into products formed during hydrolytic degradation has confirmed the identity of the Aliskiren Acid Impurity. researchgate.net Following forced hydrolysis, analytical techniques such as liquid chromatography-mass spectrometry (LC-MS) are employed to separate and identify the degradants. nih.govresearchgate.net In these studies, a major peak corresponding to the molecular weight of the Aliskiren Acid Impurity is consistently observed. The structure of this impurity has been unequivocally confirmed through advanced analytical methods, including high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H, 13C, DEPT-135, COSY, HSQC, and HMBC). researchgate.netnih.govresearchgate.net The fragmentation pattern in MS/TOF studies further corroborates the structure, showing the characteristic loss of the terminal amide group and its replacement with a carboxylic acid function. nih.govresearchgate.net Interestingly, under certain hydrolytic conditions, further degradation can occur, sometimes involving hydrolysis followed by cyclization of other parts of the molecule, leading to different impurities. nih.govresearchgate.net

Oxidative stress is another critical factor that can affect the stability of drug substances. Aliskiren has been subjected to oxidative degradation using reagents like hydrogen peroxide (H₂O₂) to assess its susceptibility. oup.comnih.govresearchgate.net While various degradation products are formed under oxidative conditions, the formation of the Aliskiren Acid Impurity is also a potential outcome. researchgate.netnih.gov One proposed mechanism for the formation of an oxidized product involves an epoxide intermediate, which opens to an aldehyde that is subsequently oxidized to a carboxylic acid. researchgate.net This suggests a pathway for the formation of acid-containing degradants under oxidative stress. Studies have shown that Aliskiren does degrade in the presence of oxidants, and methods have been developed to separate the parent drug from these oxidative degradants. oup.comnih.gov

| Stress Condition | Reagent | Outcome | Reference |

| Oxidation | Hydrogen Peroxide | Degradation Observed | oup.comnih.govresearchgate.net |

| Oxidation | - | Reduced excretion of oxidative stress markers | nih.gov |

| Oxidation | - | Proposed mechanism via aldehyde to carboxylic acid | researchgate.net |

This table is interactive. Click on the headers to sort.

Exposure to elevated temperatures can provide the energy needed to overcome activation barriers for degradation reactions. Thermal stability studies are therefore a key part of forced degradation testing. ujpronline.comnih.gov Aliskiren has been found to be relatively stable under dry heat conditions in some studies, while others report degradation upon refluxing at elevated temperatures. oup.comnih.govfda.gov For example, forced decomposition testing in an aqueous medium at 100°C for three days showed the drug to be hydrolytically stable to 83%, indicating some thermal degradation occurs. fda.gov In studies where degradation was observed, the Aliskiren Acid Impurity was among the identified products, suggesting that thermal stress can also promote the hydrolysis of the amide group. researchgate.netresearchgate.net

| Stress Condition | Temperature | Duration | Medium | Observed Degradation | Reference |

| Thermal | 100°C | 3 days | Aqueous | 17% Degradation | fda.gov |

| Thermal | 60°C | 30 min | - | Degradation Observed | ujpronline.com |

| Thermal | - | - | - | Degradation products resolved | oup.comnih.govresearchgate.net |

This table is interactive. Click on the headers to sort.

Photostability testing exposes the drug substance to light to determine if it is susceptible to photodegradation. Initial assessments based on the UV absorption spectrum of Aliskiren hemifumarate suggested that photodegradation would not be a significant depletion mechanism, as no significant absorption was found above 290 nm. fda.gov However, other forced degradation studies conducted under UV light in a photostability chamber did result in the formation of degradation products. ujpronline.comresearchgate.net More recent research investigating the photoinduced degradation of Aliskiren in river water exposed to simulated sunlight found a half-life of 24 hours. nih.govresearchgate.net This study identified six transformation products resulting from hydroxylation, oxidation, and loss of moieties followed by cyclization. nih.gov While the direct formation of Aliskiren Acid Impurity via photolysis is not explicitly detailed as the primary pathway in all studies, the generation of oxidized products suggests that subsequent reactions could potentially lead to acidic impurities. nih.gov

Acidic Hydrolysis Conditions

Humidity-Induced Degradation

Aliskiren's chemical structure is susceptible to degradation in the presence of moisture. veeprho.com The primary mechanism for the formation of Aliskiren Acid Impurity under humid conditions is the hydrolysis of the terminal primary amide group on the aliskiren molecule. veeprho.comsci-hub.ru This vulnerability is significant enough that storage recommendations for aliskiren tablets explicitly state the need to protect them from moisture. drugs.comeuropa.eu

Forced degradation studies, which are conducted to understand the intrinsic stability of a drug substance, have demonstrated this pathway. derpharmachemica.comresearchgate.net When Aliskiren is subjected to conditions of high relative humidity (e.g., 75% RH), the formation of degradants, including the acid impurity, is observed. derpharmachemica.comresearchgate.net The acid impurity, identified as 3-(5-amino-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-8-methyl-nonanamido)-2, 2-dimethylpropanoic acid, is a known and monitored substance in stability assessments. sci-hub.ruresearchgate.net

Process-Related Formation during Synthesis

The generation of impurities in aliskiren is not limited to degradation; it is also an inherent challenge in its chemical synthesis.

By-products from Multi-step Chemical Synthesis

The synthesis of aliskiren is a complex, multi-step process that involves several key chemical transformations, including amidation, alkylation, and stereoselective steps. veeprho.com Due to the molecule's four chiral centers, precise stereochemical control is necessary, and failure to achieve this can result in the formation of stereoisomeric impurities, such as the (SSSR)-isomer. veeprho.comvulcanchem.com Other by-products can arise from side reactions occurring during critical coupling stages of the synthesis. veeprho.com The continuous-flow synthesis of aliskiren, for example, involves combining two advanced intermediates to produce the final active pharmaceutical ingredient (API), a process where side reactions can introduce impurities. researchgate.netrsc.org

Role of Unreacted Intermediates

During the synthesis, not all reactants and intermediates may be fully consumed. The persistence of unreacted intermediates is a significant source of process-related impurities. veeprho.com Examples of such intermediates that can contribute to the final impurity profile include hydroxypropylamine derivatives and various alkylating agents used in the synthetic sequence. veeprho.com One patent describes a process where a hydroxy impurity is formed during a condensation step and, if not addressed, gets carried into subsequent stages of aliskiren preparation. google.com

Kinetic and Thermodynamic Aspects of Formation

Understanding the rate and conditions under which impurities form is critical for controlling them.

Degradation Kinetics under Stress Conditions

Forced degradation studies provide insight into the kinetics of impurity formation by subjecting the drug to harsh conditions, including acid, base, heat, and oxidation. sci-hub.runih.gov In a comprehensive study, aliskiren was subjected to various stressors, leading to the formation of six distinct degradation products (DPs). nih.govresearchgate.net The formation of these impurities was highly dependent on the specific conditions. sci-hub.ru

Aliskiren Acid Impurity was one of the major degradants observed. A detailed analysis revealed two different acid impurities, designated A-1 and A-3 in one study. The product A-1, an amide hydrolysis product, was primarily formed under neutral and basic conditions. sci-hub.ru The product A-3, identified as 3-(5-amino-4-hydroxy-2-isopropyl-7-(4-methoxy-3-(3-methoxypropoxy) benzyl)-8-methyl-nonanamido)-2, 2-dimethylpropanoic acid, was generated under acidic conditions and, to varying extents, in all other tested environments. sci-hub.ru

The table below summarizes the findings from a forced degradation study, detailing the conditions that lead to the formation of various degradation products.

| Stress Condition | Reagents & Temperature | Duration | Degradation Products Formed |

|---|---|---|---|

| Acid Hydrolysis | 2N HCl, 70°C | 24 h | A-2, A-3 (main product), A-5, A-6 |

| Base Hydrolysis | 2N NaOH, 70°C | 24 h | A-1, A-2, A-3, A-4 |

| Neutral Hydrolysis | Water, 70°C | 24 h | A-1, A-3, A-5, A-6 |

| Oxidative | 30% H₂O₂, RT | 7 days | A-3, A-5, A-6 |

| Photolytic (Acidic) | 0.1N HCl, Light | 7 days | A-3, A-5, A-6 |

| Photolytic (Basic) | 0.1N NaOH, Light | 7 days | A-3, A-5, A-6 |

Data sourced from a forced degradation study on aliskiren. sci-hub.ru Product A-3 corresponds to Aliskiren Acid Impurity. Product A-1 is also an amide hydrolysis product.

Activation Energy and Reaction Orders

The rate at which Aliskiren Acid Impurity forms is governed by kinetic and thermodynamic parameters, including the reaction order and activation energy. The reaction order defines how the rate of the reaction is influenced by the concentration of the reactants, while the activation energy (Ea) represents the minimum energy required for the hydrolysis reaction to occur.

While pharmacokinetic studies have shown that the terminal elimination of Aliskiren from human plasma appears to follow first-order kinetics, this describes the biological processing of the drug rather than the chemical kinetics of its degradation into a specific impurity. fda.gov Detailed kinetic studies on the degradation of other antihypertensive drugs have sometimes revealed second-order kinetics under specific conditions, such as in an acidic medium. mdpi.com

However, based on a review of available scientific literature, specific, publicly documented values for the activation energy and the definitive reaction order for the formation of Aliskiren Acid Impurity (CAS 173400-13-0) via hydrolysis are not available. Determining these parameters would require dedicated kinetic experiments where the rate of formation of the impurity is measured under varying conditions of temperature and reactant concentration.

Reaction Mechanism Postulation

The formation of Aliskiren Acid Impurity via the hydrolysis of the terminal primary amide can be postulated to proceed through either an acid-catalyzed or a base-catalyzed mechanism, depending on the pH of the environment.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the mechanism is initiated by the protonation of the carbonyl oxygen of the terminal amide group. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. A water molecule then acts as the nucleophile, attacking the carbonyl carbon. This leads to the formation of a tetrahedral intermediate. Subsequently, a proton transfer from the attacking oxygen to the nitrogen atom occurs, converting the amino group (-NH2) into a better leaving group (-NH3+). The collapse of the tetrahedral intermediate results in the expulsion of ammonia (B1221849) (NH3) and the formation of the corresponding carboxylic acid, which is the Aliskiren Acid Impurity.

Base-Catalyzed Hydrolysis: In a basic environment, the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH-) on the carbonyl carbon of the terminal amide. This is the rate-determining step and results in the formation of a tetrahedral oxyanion intermediate. This intermediate then expels the amide ion (NH2-) as a leaving group. The amide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate anion and ammonia (NH3). A final acidification step during workup would protonate the carboxylate to give the final Aliskiren Acid Impurity.

Both mechanisms ultimately replace the terminal -CONH2 group of Aliskiren with a carboxylic acid group (-COOH), thereby forming the specific acid impurity.

Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Assay

Chromatographic methods are the cornerstone for separating and quantifying Aliskiren (B1664508) Acid Impurity from the active pharmaceutical ingredient (API) and other related substances. High-performance liquid chromatography (HPLC) and its advanced version, ultra-performance liquid chromatography (UPLC), are the most widely employed techniques due to their high resolution, sensitivity, and robustness.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is a powerful and versatile analytical tool extensively used for the analysis of Aliskiren and its impurities. This technique separates compounds based on their hydrophobicity, with a non-polar stationary phase and a polar mobile phase.

The development of a stability-indicating RP-HPLC method is a meticulous process that involves several optimization steps to ensure the method is accurate, precise, specific, and robust. A stability-indicating method is one that can accurately measure the drug substance in the presence of its impurities, degradants, and placebo components. oup.com

Forced degradation studies are a important first step in method development. oup.com These studies involve subjecting the drug substance to various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis to generate potential degradation products. oup.comderpharmachemica.com This helps in understanding the degradation pathways and ensures that the analytical method can separate all potential impurities from the main peak. For instance, under basic hydrolysis, Aliskiren has been shown to degrade significantly, producing multiple degradation peaks. oup.com Similarly, acidic and oxidative conditions also lead to the formation of specific impurities. oup.com The goal is to develop a method where the peak for Aliskiren is free from any co-eluting peaks from these degradation products or formulation excipients. derpharmachemica.com

Method validation is performed in accordance with International Council for Harmonisation (ICH) guidelines to demonstrate the suitability of the method for its intended purpose. vulcanchem.com Validation parameters typically include specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

The choice of the stationary phase is critical for achieving the desired separation in RP-HPLC. For the analysis of Aliskiren and its impurities, C8 and C18 columns are commonly used. These columns consist of silica (B1680970) particles that have been chemically modified with octyl (C8) or octadecyl (C18) silanes, creating a non-polar surface.

The selection between C8 and C18 often depends on the hydrophobicity of the analytes. C18 columns, being more hydrophobic, provide stronger retention for non-polar compounds, while C8 columns offer a good balance of retention and analysis time for a wide range of compounds. The particle size of the stationary phase also plays a role; smaller particles lead to higher efficiency and better resolution but also result in higher backpressure.

| Column Type | Particle Size (µm) | Dimensions (mm) | Application |

| C8 | - | 100 x 2.1 | Analysis of Aliskiren and its impurities. derpharmachemica.com |

| C18 | 5 | 250 x 4.6 | General impurity profiling. |

| Chiral Stationary Phase | - | - | Enantioseparation of stereoisomers. vulcanchem.com |

For separating stereoisomers of Aliskiren, specialized chiral stationary phases are necessary. vulcanchem.com For example, an immobilized-type Chiralpak IC chiral stationary phase has been successfully used for the enantioseparation of Aliskiren and its stereoisomers. vulcanchem.com

The mobile phase in RP-HPLC typically consists of a mixture of an aqueous component (often a buffer) and an organic modifier, such as acetonitrile (B52724) or methanol. The composition of the mobile phase is a key parameter that is adjusted to control the retention and selectivity of the separation.

For the analysis of Aliskiren and its acid impurity, a buffered mobile phase is often required to control the ionization state of the acidic and basic functional groups present in the molecules, thereby ensuring reproducible retention times and good peak shapes. A common approach involves using a phosphate (B84403) buffer to maintain the pH, often in the acidic range (e.g., pH 2.0-3.0). derpharmachemica.comderpharmachemica.com Ion-pair reagents, such as 1-octane sulfonic acid, may also be added to the mobile phase to improve the retention and peak shape of polar or ionic compounds. derpharmachemica.comderpharmachemica.com

Gradient elution is frequently employed for the separation of complex mixtures like Aliskiren and its numerous impurities. This technique involves changing the composition of the mobile phase during the chromatographic run. A typical gradient program starts with a higher proportion of the aqueous phase to retain the more polar impurities, followed by a gradual increase in the organic modifier concentration to elute the more hydrophobic compounds, including Aliskiren and its acid impurity. This allows for the separation of compounds with a wide range of polarities within a reasonable analysis time.

A developed RP-HPLC method utilized a mobile phase consisting of a buffer (2.72 g/L potassium dihydrogen phosphate and 7.0 g/L 1-octane sulfonic acid sodium salt anhydrous, with pH adjusted to 2.7) and acetonitrile. derpharmachemica.com A gradient program was established with this mobile phase system to achieve the separation of Aliskiren and its related substances. derpharmachemica.com

Ultraviolet (UV) detection is the most common detection method used in HPLC for the analysis of Aliskiren and its impurities. The detector measures the absorbance of the eluate at a specific wavelength as it passes through a flow cell. Aliskiren has a chromophore that allows for its detection by UV absorbance. The selection of the detection wavelength is crucial for achieving good sensitivity. A wavelength of around 230 nm is often chosen for the analysis of Aliskiren and its impurities. derpharmachemica.comderpharmachemica.com

A Photodiode Array (PDA) detector is an advanced type of UV detector that can acquire the entire UV spectrum of a compound as it elutes from the column. This provides several advantages over a single-wavelength UV detector. PDA detection allows for the determination of peak purity by comparing the spectra across a single chromatographic peak. This is essential for confirming that the peak corresponding to Aliskiren or its acid impurity is not co-eluted with other substances. oup.comnih.gov It also aids in the identification of unknown impurities by providing spectral information.

Mobile Phase Composition and Gradient Elution Programming

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC) is a more recent development in liquid chromatography that utilizes columns packed with sub-2 µm particles. This results in significantly higher efficiency, resolution, and speed of analysis compared to conventional HPLC.

A validated stability-indicating RP-UPLC method has been developed for the determination of Aliskiren and its impurities. derpharmachemica.com This method utilized a Waters Acquity BEH C8 column (100 x 2.1 mm) and a gradient elution with a mobile phase consisting of a phosphate buffer with 1-octane sulfonic acid (pH 2.0) and acetonitrile. derpharmachemica.com The flow rate was 0.5 mL/min, and detection was performed at 230 nm using a PDA detector. derpharmachemica.com This UPLC method demonstrated excellent performance with a short run time, allowing for high-throughput analysis. The method was shown to be specific, precise, and accurate for the quantification of Aliskiren and its impurities. derpharmachemica.com

The use of UPLC technology can significantly reduce the analysis time and solvent consumption, making it a more environmentally friendly and cost-effective approach for quality control analysis.

Chiral Chromatography for Stereoisomeric Impurities

Aliskiren possesses multiple chiral centers, making the control of stereoisomeric impurities a significant challenge in its synthesis and manufacturing. vulcanchem.com While Aliskiren Acid Impurity itself is a distinct chemical entity, the principles of chiral chromatography are fundamental to separating the various stereoisomers of Aliskiren, which can be related to or co-exist with the acid impurity. ontosight.aivulcanchem.com

High-performance liquid chromatography (HPLC) employing chiral stationary phases (CSPs) is the predominant technique for the enantioseparation of Aliskiren and its isomers. vulcanchem.comoup.com Immobilized polysaccharide-derived CSPs, such as Chiralpak IC, have proven effective. oup.comnih.gov A validated HPLC method utilizing a Chiralpak IC column has been established for the enantioseparation of aliskiren and its stereoisomers. vulcanchem.com This method typically uses a mobile phase consisting of acetonitrile and an amine modifier like n-butylamine, with UV detection at approximately 228 nm. oup.comnih.gov Such methods can achieve high resolution (often greater than 3.0) between stereoisomers, demonstrating the necessary sensitivity and selectivity for quality control. vulcanchem.comoup.com

The development of these chiral separation techniques is crucial for accurately quantifying stereoisomeric impurities, even at very low concentrations, ensuring that the final drug product meets stringent quality requirements. vulcanchem.comoup.com

Advanced Hyphenated Techniques for Impurity Profiling

For comprehensive impurity profiling, which involves the detection, identification, and quantification of impurities, advanced hyphenated analytical techniques are indispensable. These methods combine the separation power of chromatography with the specificity and sensitivity of spectrometric detection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, LC-MS/TOF, MSn)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a cornerstone for the structural characterization of minor components like impurities and degradation products in drug substances. researchgate.net The coupling of LC with various mass spectrometric detectors, such as tandem mass spectrometry (LC-MS/MS), time-of-flight mass spectrometry (LC-MS/TOF), and multi-stage mass spectrometry (MSn), provides a powerful tool for identifying unknown impurities. researchgate.netgoogle.comdntb.gov.uagoogle.com These techniques are routinely used for the impurity profiling of Aliskiren. researchgate.netresearchgate.net

Forced degradation studies are often performed to intentionally degrade the drug substance under various stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. researchgate.net The resulting mixture is then analyzed by LC-MS to separate and identify the impurities. researchgate.net In the case of Aliskiren, LC-MS/TOF and MSn studies have been instrumental in establishing the mass fragmentation pathway of the parent drug, which is a critical first step in characterizing its degradation products. researchgate.netresearchgate.net

Understanding the fragmentation pathway of a drug molecule under mass spectrometric conditions is crucial for the structural elucidation of its impurities. researchgate.netrssl.com By comparing the fragmentation pattern of an impurity with that of the parent drug, structural similarities and differences can be deduced. researchgate.net For Aliskiren, detailed fragmentation pathways have been established using techniques like MS/TOF and MSn. researchgate.netsci-hub.ru This involves identifying the origin of various fragment ions, which helps in piecing together the structure of the degradation products. nih.gov The fragmentation pathway of Aliskiren has been instrumental in characterizing its degradation products, including the Aliskiren Acid Impurity. sci-hub.ru

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically with sub-ppm mass accuracy, which allows for the determination of the elemental composition of a molecule and its fragments. google.comrssl.comscirp.org This capability is invaluable for confirming the identity of known impurities and for elucidating the structure of novel ones. hpst.cz In the context of Aliskiren, LC-HRMS studies have been employed to analyze forced degradation samples, providing precise mass data for the degradation products. researchgate.net This high level of mass accuracy significantly increases the confidence in the proposed structures of impurities. google.com

Fragmentation Pathway Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules, including pharmaceutical impurities. rssl.comconicet.gov.ar It provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the confirmation of its structure. rssl.comnih.gov

Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed for the structural confirmation of Aliskiren and its impurities. researchgate.netrssl.com 1D NMR spectra, such as ¹H and ¹³C NMR, provide fundamental information about the number and types of protons and carbons in a molecule. sci-hub.ru 2D NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), reveal the connectivity between atoms, which is essential for assembling the complete molecular structure. sci-hub.runih.govresearchgate.net

In the analysis of Aliskiren impurities, isolated degradation products are often subjected to extensive 1D and 2D NMR studies to confirm their structures. researchgate.netsci-hub.ru For example, the structure of the Aliskiren Acid Impurity has been confirmed through such detailed NMR analysis, which complements the data obtained from mass spectrometry. researchgate.netsci-hub.ru The combination of LC-MS and NMR provides a comprehensive and powerful approach for the unequivocal identification and characterization of pharmaceutical impurities. researchgate.netrssl.com

Other Spectroscopic Techniques (e.g., UV-Vis Spectrophotometry, FTIR, DRIFT)

Beyond chromatographic techniques, several other spectroscopic methods serve as valuable tools for the detection and quantification of Aliskiren and its impurities. These methods, including Ultraviolet-Visible (UV-Vis) Spectrophotometry, Fourier-Transform Infrared (FTIR) Spectroscopy, and Diffuse Reflectance Infrared Fourier Transform (DRIFT) Spectroscopy, offer rapid and often non-destructive analysis based on the interaction of molecules with electromagnetic radiation.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a quantitative technique used for measuring the concentration of substances that absorb light in the ultraviolet and visible regions of the electromagnetic spectrum. The absorption of UV radiation by Aliskiren is attributed to the electron transitions within its substituted benzene (B151609) ring chromophore.

Detailed research has established methods for the quantification of Aliskiren using this technique. Because Aliskiren Acid Impurity shares the same fundamental chromophore as the parent drug, it is expected to absorb UV radiation at a similar wavelength. This property makes UV-Vis spectrophotometry an effective detection method, particularly when paired with a separation technique like high-performance liquid chromatography (HPLC) to resolve the impurity from the active pharmaceutical ingredient (API).

Studies have determined the wavelength of maximum absorbance (λmax) for Aliskiren in various solvents, which is a critical parameter for method development. In distilled water and ethanol (B145695), the λmax is consistently observed at approximately 279-280 nm. scielo.brcaymanchem.com Chemical derivatization can be employed to enhance selectivity; for instance, reacting Aliskiren with o-phthalaldehyde (B127526) (OPA) creates a new derivative that shifts the λmax to 335 nm. scispace.com The technique demonstrates good linearity over specific concentration ranges, making it suitable for quantitative analysis in quality control laboratories. scielo.brsbq.org.br

Table 1: UV Spectrophotometric Parameters for Aliskiren Analysis

| Parameter | Value | Solvent/Conditions | Source(s) |

| λmax | 279 nm | Distilled Water | scielo.brsbq.org.brresearchgate.net |

| λmax | 280 nm | Not specified | caymanchem.com |

| λmax (derivative) | 335 nm | After reaction with OPA-NAC | scispace.com |

| Linearity Range | 40-100 µg/mL | Distilled Water | scielo.brsbq.org.br |

| Linearity Range | 10-200 µg/mL | After reaction with OPA-NAC | scispace.com |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful analytical technique for identifying the functional groups present in a molecule. It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. This creates a unique spectral "fingerprint" for a compound.

FTIR is particularly useful for distinguishing Aliskiren from Aliskiren Acid Impurity due to a key structural difference. Aliskiren possesses a terminal primary amide group [-C(=O)NH2], whereas the Aliskiren Acid Impurity features a carboxylic acid group [-C(=O)OH] at the corresponding position. This structural modification leads to distinct and identifiable changes in the IR spectrum.

The analysis of Aliskiren Acid Impurity would focus on the disappearance of characteristic amide peaks and the appearance of carboxylic acid peaks. Specifically, the broad O-H stretching vibration of the carboxylic acid dimer, which typically appears in the 2500–3300 cm⁻¹ region, is a strong indicator of the impurity's presence. orgchemboulder.comlibretexts.org Concurrently, the N-H stretching bands of the primary amide in Aliskiren would be absent. The carbonyl (C=O) stretching band also provides useful information, as its position differs between an amide and a carboxylic acid.

Table 2: Key FTIR Absorption Bands for Differentiating Aliskiren from Aliskiren Acid Impurity

| Functional Group | Vibration Type | Characteristic Wavenumber (cm⁻¹) | Compound | Source(s) |

| Carboxylic Acid | O-H stretch (very broad) | 2500 - 3300 | Aliskiren Acid Impurity | orgchemboulder.comlibretexts.org |

| Carboxylic Acid | C=O stretch | 1690 - 1760 | Aliskiren Acid Impurity | orgchemboulder.com |

| Carboxylic Acid | C-O stretch | 1210 - 1320 | Aliskiren Acid Impurity | orgchemboulder.com |

| Primary Amide | N-H stretch (two bands) | 3100 - 3500 | Aliskiren | |

| Primary Amide | C=O stretch (Amide I) | ~1662 | Aliskiren | cbijournal.com |

| Primary Amide | N-H bend (Amide II) | 1590 - 1650 | Aliskiren |

Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFT)

DRIFT is a specialized FTIR technique designed for the analysis of solid samples, particularly powders, with minimal to no sample preparation. japer.in Instead of passing through the sample (transmission), the infrared beam is focused onto the sample surface, and the diffusely scattered light is collected and analyzed. This makes it a convenient and rapid method for solid-state characterization. icdst.org

DRIFT has been successfully used in pharmaceutical analysis to confirm the identity of Aliskiren extracted from tablet dosage forms. oup.com While the specific spectral data from that study were not published, the application itself confirms its utility in the qualitative analysis of the drug. oup.com The technique is capable of both qualitative and quantitative analysis and can be a valuable alternative for assessing drug substances and impurities in their solid state. icdst.org For Aliskiren Acid Impurity, DRIFT could be employed to analyze the bulk drug powder for the presence of the impurity without the need to dissolve the sample, thus preserving its solid-state form.

Isolation and Structural Elucidation of Aliskiren Acid Impurity

Methodologies for Impurity Isolation

Isolating an impurity from a complex mixture containing the active pharmaceutical ingredient (API) and other related substances is a challenging but necessary step for its definitive characterization. reachseparations.com This process allows for detailed structural analysis and biological studies. reachseparations.com A combination of chromatographic and classical purification techniques is often employed to obtain the Aliskiren (B1664508) Acid Impurity in a pure form.

Preparative High-Performance Liquid Chromatography (P-HPLC) is a primary and robust technique for isolating impurities in the pharmaceutical industry. reachseparations.comgoogleapis.com The principle relies on scaling up an analytical HPLC method to handle larger quantities of material. For Aliskiren and its impurities, reversed-phase liquid chromatography (RP-LC) methods have been developed that successfully separate the parent drug from its degradation products, including the acid impurity. researchgate.netresearchgate.net

These separations are typically achieved on C8 or C18 columns. researchgate.netresearchgate.net The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724), and an aqueous buffer, like a phosphate (B84403) buffer, run in a gradient mode to achieve optimal separation. researchgate.netderpharmachemica.com The specific conditions, including the gradient profile, flow rate, and column dimensions, are optimized to maximize the resolution between the Aliskiren peak and the impurity peak. researchgate.net Detection is commonly performed using UV detectors. reachseparations.com

In addition to RP-HPLC, other chromatographic techniques like Supercritical Fluid Chromatography (SFC) can be employed. SFC offers an orthogonal approach to RP-HPLC, as separations are based on different chemical interactions, which can be advantageous for separating closely related compounds. reachseparations.com

Beyond chromatography, classical purification methods such as crystallization and extraction are fundamental to isolating chemical compounds. google.com In the context of Aliskiren manufacturing, crystallization is a crucial step for purification and achieving a high-purity final product. researchgate.netmit.edu

Continuous crystallization processes, such as two-stage mixed suspension mixed product removal (MSMPR) systems, have been developed for Aliskiren hemifumarate to achieve high purity (>99%) and yield. researchgate.netmit.edu While primarily used to purify the API, the principles of controlled crystallization can be adapted to isolate impurities. If the impurity has significantly different solubility characteristics from the API in a particular solvent system, fractional crystallization can be an effective isolation method.

Solvent extraction is another key technique. google.com This method separates compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent phase. google.com By carefully selecting the solvents and adjusting the pH, it is possible to selectively extract the Aliskiren Acid Impurity from a solution containing the API. The process may involve multiple extraction steps to achieve the desired purity of the isolated compound. google.com

Preparative Chromatography Techniques

Comprehensive Structural Characterization

Once the Aliskiren Acid Impurity is isolated with a high degree of purity, a suite of spectroscopic techniques is used to determine its exact chemical structure. This involves confirming its molecular formula and then piecing together its atomic connectivity and three-dimensional stereochemistry.

The molecular formula and weight of the Aliskiren Acid Impurity are fundamental pieces of information determined primarily through mass spectrometry (MS). googleapis.com High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS/TOF), provides a highly accurate mass measurement of the molecule, which allows for the unambiguous determination of its elemental composition. researchgate.net

The major metabolic and degradation pathways for Aliskiren include oxidation to the carboxylic acid derivative. e-lactancia.org This impurity, known as Aliskiren Carboxylic Acid, has been identified and characterized in several studies. pharmaffiliates.commolcan.com

| Attribute | Value | Source |

|---|---|---|

| Chemical Name | 3-[[(2S,4S,5S,7S)-5-amino-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanoyl]amino]-2,2-dimethylpropanoic acid | ontosight.ai |

| Molecular Formula | C₃₀H₅₂N₂O₇ | pharmaffiliates.commolcan.com |

| Molecular Weight | 552.74 g/mol | pharmaffiliates.commolcan.com |

While mass spectrometry provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise arrangement of atoms and the stereochemistry of the impurity. googleapis.comresearchgate.net A full suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically performed on the isolated sample. researchgate.net

1D NMR: ¹H (proton) and ¹³C (carbon) NMR spectra provide information about the different types of hydrogen and carbon atoms in the molecule and their chemical environments. researchgate.net

2D NMR: Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms. researchgate.net COSY reveals proton-proton couplings, while HSQC and HMBC correlate protons with their directly attached carbons and more distant carbons, respectively. This allows for the complete assembly of the molecular skeleton piece by piece. researchgate.net

The stereochemistry of Aliskiren, which has multiple chiral centers, is crucial for its activity. ontosight.ai The formation of stereoisomeric impurities, such as the (SSSR) isomer, can occur during synthesis due to incomplete stereochemical control. vulcanchem.com While analytical techniques like HPLC with chiral stationary phases can separate these isomers, definitive structural confirmation of an isolated impurity often requires advanced methods. vulcanchem.com For complex molecules like the Aliskiren Acid Impurity, X-ray crystallography can provide the absolute configuration if a suitable single crystal can be grown. rcsb.org This technique gives a definitive three-dimensional structure of the molecule in the solid state. rcsb.org

Synthesis of Aliskiren Acid Impurity As a Reference Standard

Importance of Synthetic Reference Standards in Pharmaceutical Research

Reference standards are highly purified and well-characterized materials used as a benchmark in analytical testing. synthinkchemicals.com Their role is foundational to drug discovery, development, and production, ensuring the accuracy, reliability, and quality of analytical measurements. synthinkchemicals.com These standards, which can be sourced from pharmacopeial bodies like the USP or prepared synthetically, are indispensable for a multitude of applications within the pharmaceutical industry. synthinkchemicals.comcreative-biolabs.com

In the realm of quality control, reference standards serve as unwavering sentinels to safeguard patient well-being. synthinkchemicals.com They provide the benchmark against which the identity, purity, strength, and quality of APIs and drug products are assessed. veeprho.comknorspharma.com During analytical method validation, reference standards are pivotal for establishing the performance characteristics of a given analytical procedure, proving it is suitable for its intended purpose. synthinkchemicals.comaroscientific.com

Key parameters evaluated using reference standards during method validation include:

Accuracy : Reference standards with known purity and concentration are used to determine how close the results of an analytical method are to the true value. aroscientific.compatsnap.com

Precision : By repeatedly analyzing the reference standard, laboratories can assess the method's reproducibility and the degree of scatter between a series of measurements. aroscientific.compatsnap.com

Specificity : These standards help verify that the analytical method can accurately measure the desired analyte without interference from other components like impurities or degradation products. patsnap.com

Linearity : A series of dilutions of the reference standard is used to confirm that the method's response is directly proportional to the concentration of the analyte over a given range. aroscientific.compatsnap.com

Robustness : Reference standards are used to test the method's performance when deliberate, small variations are made to the method parameters, ensuring its reliability during normal usage. synthinkchemicals.com

Table 1: Role of Reference Standards in Analytical Method Validation

| Validation Parameter | Use of Reference Standard | Purpose |

|---|---|---|

| Accuracy | Comparison of test results against the certified value of the standard. | To ensure the method's results are correct and free from systemic error. patsnap.com |

| Precision | Repeated analysis of the standard to measure result consistency. | To verify the method's reproducibility under the same operating conditions. patsnap.com |

| Specificity | Analysis of the standard in the presence of potential interferents. | To confirm the method selectively measures only the intended analyte. patsnap.com |

| Linearity | Analysis of the standard at multiple concentrations. | To establish a proportional relationship between signal response and analyte concentration. patsnap.com |

| Quantitation Limit | Analysis of low-concentration standards. | To determine the lowest amount of analyte that can be accurately quantified. patsnap.com |

The identification and quantification of impurities are critical steps in pharmaceutical development to ensure product quality and safety. lgcstandards.com Impurity reference standards are vital tools in this process. lgcstandards.com When an unknown peak appears during the chromatographic analysis of a drug substance, a synthesized reference standard of a suspected impurity can be used for definitive identification. scioninstruments.com

The process typically involves comparing the retention time of the unknown peak with that of the impurity reference standard under the same chromatographic conditions. scioninstruments.com Co-elution, where the unknown sample is spiked with the reference standard resulting in a single, sharper peak, provides strong evidence of identity. Further confirmation is often achieved using mass spectrometry (MS) or other spectroscopic techniques to compare the fragmentation patterns and spectra of the unknown impurity with the certified reference standard. knorspharma.comscioninstruments.com

Quality Control and Method Validation

Synthetic Routes and Methodologies for Aliskiren (B1664508) Acid Impurity

Aliskiren Acid Impurity (CAS No: 173400-13-0) is a known process-related impurity and potential degradation product of Aliskiren. veeprho.com It is structurally similar to the parent API, with the key difference being the hydrolysis of the terminal primary amide group to a carboxylic acid. To serve as a reference standard, this impurity must be synthesized, often in multi-milligram or gram quantities, and purified to a very high degree.

The synthesis of Aliskiren Acid Impurity as a reference standard presents a significant chemical challenge: the selective transformation of one functional group in a complex molecule without affecting other sensitive parts. The Aliskiren molecule contains multiple functional groups, including a secondary alcohol, an amine, and ether linkages, in addition to the amide that must be hydrolyzed. cbijournal.com

A primary synthetic strategy involves the controlled, selective hydrolysis of the terminal amide of the Aliskiren free base. This requires carefully chosen reaction conditions to prevent unwanted side reactions, such as cleavage of the ether bonds or reactions involving the secondary alcohol and amine groups. The synthesis of Aliskiren itself is a complex, multi-step process involving the coupling of several chiral building blocks. koreascience.krresearchgate.net The acid impurity could potentially be formed during the synthesis of the API or as a degradation product. veeprho.com For its use as a standard, a dedicated synthetic route that ensures purity is necessary. This often involves taking a late-stage intermediate or the final Aliskiren API and subjecting it to specific hydrolytic conditions.

Optimizing reaction conditions is crucial to maximize the yield of the desired impurity and minimize the formation of other by-products, which would complicate purification. acs.org For the hydrolysis of the amide in Aliskiren to form the acid impurity, several factors must be carefully controlled:

Reagents and pH : The hydrolysis can be promoted by either acid or base. The choice of the hydrolyzing agent and the precise control of pH are critical to achieving selectivity.

Temperature : Chemical reactions, including degradation, are often accelerated at higher temperatures. nih.gov The synthesis would need to be carried out at a controlled temperature—potentially from ambient to moderately elevated—to facilitate the hydrolysis of the amide at a reasonable rate while preventing the degradation of the rest of the molecule. nih.gov

Solvent : The choice of solvent is important as it must dissolve the starting material (Aliskiren) and be compatible with the reaction conditions. Mixtures of water with organic solvents like ethanol (B145695) or THF are often employed.

Reaction Time : The reaction must be monitored over time, for instance by using HPLC, to determine the point of maximum conversion to the desired product and to stop the reaction before significant formation of secondary degradation products occurs. nih.gov

Automated optimization platforms using algorithms can be employed to efficiently explore the design space and identify the optimal conditions for temperature, reagent equivalents, and residence time to maximize yield. acs.org

After synthesis, the crude reaction mixture will contain the target Aliskiren Acid Impurity along with unreacted starting material, reagents, and potentially other by-products. Achieving the high purity required for a reference standard (often >99%) necessitates robust purification techniques. Given the structural similarity between the impurity and the API, the separation can be challenging.

Commonly used purification methods include:

Crystallization : This is a primary method for purifying APIs and their intermediates. europeanpharmaceuticalreview.com By carefully selecting a solvent system in which the impurity has different solubility characteristics than the starting material or other by-products, it may be possible to selectively crystallize the Aliskiren Acid Impurity.

Chromatography : This is one of the most powerful and widely used purification techniques in the pharmaceutical industry. chromatographyonline.com

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : Often the method of choice for difficult separations of closely related compounds. It offers high efficiency and reproducibility. europeanpharmaceuticalreview.com Both normal-phase and reversed-phase HPLC can be utilized. chromatographyonline.com

Flash Chromatography : A faster, lower-pressure liquid chromatography technique that is very common for routine purification of organic synthesis products. chromatographyonline.com

Liquid-Liquid Extraction : This technique can be used to perform an initial cleanup of the crude product based on the differing pH-dependent solubilities of the acidic impurity versus the more basic Aliskiren starting material. atlanchimpharma.com

Table 2: Common Purification Techniques for Pharmaceutical Impurities

| Technique | Principle of Separation | Application for Aliskiren Acid Impurity |

|---|---|---|

| Crystallization | Differences in solubility between the target compound and impurities in a specific solvent system. europeanpharmaceuticalreview.com | Can be used for final purification to achieve high purity solid material. |

| Preparative HPLC | Differential partitioning of components between a stationary phase and a mobile phase under high pressure. europeanpharmaceuticalreview.comchromatographyonline.com | Ideal for separating the acid impurity from structurally similar compounds like the parent Aliskiren API. |

| Flash Chromatography | Adsorption chromatography performed at a moderate pressure for rapid separation. chromatographyonline.com | Useful for initial cleanup and purification of multi-gram quantities of the synthesized impurity. |

| Liquid-Liquid Extraction | Differential solubility of compounds in two immiscible liquid phases, often based on their acidic or basic properties. atlanchimpharma.com | Can separate the carboxylic acid impurity from the basic Aliskiren by adjusting the pH of an aqueous phase. |

Impurity Control Strategies and Quality Implications

Development of Stability-Indicating Analytical Methods

Stability-indicating analytical methods are crucial for the reliable detection and quantification of impurities that may form during the manufacturing process and upon storage. pmda.go.jp These methods are designed to separate the active pharmaceutical ingredient (API) from its potential degradation products, ensuring that the measurements are specific and accurate. pmda.go.jpderpharmachemica.com

To understand the potential for Aliskiren (B1664508) Acid Impurity to form, the inherent stability of the Aliskiren drug substance is rigorously assessed through forced degradation studies. researchgate.net These studies expose the drug substance to a variety of stress conditions, such as acid, base, oxidation, heat, and light, to identify potential degradation products and pathways. derpharmachemica.comderpharmachemica.com

Forced degradation studies on Aliskiren have shown that it degrades under acidic and alkaline conditions, leading to the formation of several degradation products, including Aliskiren Acid Impurity. researchgate.netijcpa.in One study identified a total of six degradation products in a solution state. researchgate.netnih.gov The separation of these products was achieved using a C-18 column with a mobile phase consisting of acetonitrile (B52724) and phosphate (B84403) buffer (pH 3.0) in a gradient mode. researchgate.netnih.gov Characterization of these degradation products is performed using advanced analytical techniques such as liquid chromatography-mass spectrometry (LC-MS), tandem mass spectrometry (MS/MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov Interestingly, some degradation pathways involve hydrolysis followed by cyclization. researchgate.netnih.gov

The development of stability-indicating methods, such as reverse-phase high-performance liquid chromatography (RP-HPLC) and ultra-performance liquid chromatography (UPLC), is essential for separating Aliskiren from its impurities. derpharmachemica.comderpharmachemica.comresearchgate.net These methods are validated according to International Council for Harmonisation (ICH) guidelines to ensure their specificity, linearity, precision, accuracy, and robustness. derpharmachemica.comresearchgate.net For example, one validated RP-UPLC method uses a C8 column with a mobile phase of potassium dihydrogen orthophosphate and 1-octane sulfonic acid at pH 2.0, with UV detection at 230 nm. derpharmachemica.comresearchgate.net Such methods demonstrate the ability to separate Aliskiren from its degradation products, confirming their stability-indicating capability. derpharmachemica.comresearchgate.net

Table 1: Forced Degradation Conditions and Observations for Aliskiren

| Stress Condition | Observations | Reference |

| Acidic Hydrolysis | Degradation observed, formation of Aliskiren Acid Impurity. | derpharmachemica.comijcpa.in |

| Alkaline Hydrolysis | Degradation observed, formation of Aliskiren Acid Impurity. | derpharmachemica.comijcpa.in |

| Oxidative | More stable compared to acidic and alkaline conditions. | ijcpa.in |

| Thermal | More stable compared to acidic and alkaline conditions. | ijcpa.in |

| Photolytic | More stable compared to acidic and alkaline conditions. | ijcpa.in |

Once validated, stability-indicating analytical methods are implemented for routine quality control (QC) of Aliskiren bulk drug and finished pharmaceutical products. derpharmachemica.comveeprho.com These methods are used to monitor the levels of Aliskiren Acid Impurity and other specified impurities in each batch, ensuring they remain within the established acceptance criteria. pmda.go.jp

Routine QC testing provides assurance that the manufacturing process is consistent and that the drug product will maintain its quality throughout its shelf life. veeprho.com The use of highly sensitive and specific methods, such as RP-HPLC and RP-UPLC, allows for the accurate quantification of impurities even at low levels. derpharmachemica.comderpharmachemica.comresearchgate.net For instance, a validated RP-HPLC method for Aliskiren and its impurities demonstrated linearity over a specific concentration range with high precision, making it suitable for routine analysis. ijcpa.inijpbs.com The data generated from routine QC testing is critical for batch release and for monitoring the long-term stability of the product. pmda.go.jp

Table 2: Example of an HPLC Method for Routine QC of Aliskiren

| Parameter | Specification | Reference |

| Column | Symmetry C18 | researchgate.net |

| Mobile Phase | Acetonitrile: Phosphate Buffer (60:40 v/v) | researchgate.net |

| Flow Rate | 1.0 mL/min | derpharmachemica.comijcpa.in |

| Detection Wavelength | 234 nm | researchgate.net |

| Retention Time (Aliskiren) | 2.28 min | researchgate.net |

| Linearity Range | 50-175 µg/mL | researchgate.net |

Assessment of Drug Substance Inherent Stability

Strategies for Impurity Minimization in Manufacturing

Controlling the formation of Aliskiren Acid Impurity is a key objective during the manufacturing process. This is achieved through a combination of process optimization and stringent control over raw materials and intermediates.

The manufacturing process of Aliskiren is carefully designed and optimized to minimize the formation of impurities, including Aliskiren Acid Impurity. This involves controlling critical process parameters such as reaction temperature, pH, and reaction time. By maintaining these parameters within their validated ranges, the formation of by-products and degradation products can be significantly reduced.

The synthesis of Aliskiren involves multiple steps, including challenging stereoselective transformations. vulcanchem.com Incomplete stereochemical control can lead to the formation of isomeric impurities. vulcanchem.com Therefore, the development of robust synthetic methods that provide high stereoselectivity is crucial for minimizing such impurities. vulcanchem.com Continuous process monitoring and in-process controls are implemented to ensure that each step of the synthesis proceeds as expected and that the levels of impurities are kept to a minimum.

The quality of the final drug substance is highly dependent on the purity of the starting materials and intermediates used in the synthesis. jpionline.org Therefore, stringent specifications are established for all raw materials and intermediates to ensure they meet the required purity standards.

Future Research Directions

Advanced Analytical Techniques for Trace-Level Detection

The accurate quantification of Aliskiren (B1664508) Acid Impurity, especially at trace levels, is paramount for quality control. While High-Performance Liquid Chromatography (HPLC) is a primary method, future advancements will likely focus on enhancing sensitivity and resolution. vulcanchem.comderpharmachemica.com

Ultra-High-Performance Liquid Chromatography (UPLC): The use of UPLC systems, with their smaller particle-sized columns, offers faster analysis times and improved resolution, enabling more efficient separation of the acid impurity from the parent drug and other related substances. derpharmachemica.com A reversed-phase UPLC method has been validated for the determination of Aliskiren and its impurities, demonstrating good precision and accuracy. derpharmachemica.com

Hyphenated Techniques: The coupling of liquid chromatography with mass spectrometry (LC-MS) is a powerful tool for both quantification and structural elucidation of impurities. researchgate.netnih.gov Techniques like LC-MS/TOF (Time-of-Flight) and multi-stage mass spectrometry (MSn) provide high-resolution mass data, which is crucial for confirming the identity of trace-level impurities. researchgate.netnih.gov Future research will likely see wider adoption of these hyphenated methods for routine quality control.

Chiral Chromatography: Given that Aliskiren possesses multiple chiral centers, the development of advanced chiral stationary phases for HPLC is crucial for separating stereoisomeric impurities, including any potential chiral variants of the acid impurity. vulcanchem.com Validated HPLC methods using such columns can achieve high sensitivity and selectivity in detecting stereoisomers. vulcanchem.com

Derivatization Techniques: For enhancing the detectability of impurities that lack a strong chromophore, pre-column derivatization can be employed. This involves reacting the impurity with a reagent to form a derivative that can be more sensitively detected by UV or fluorescence detectors. scispace.com

| Technique | Key Advantages for Aliskiren Acid Impurity Analysis | Relevant Research Findings |

|---|---|---|

| RP-UPLC | Faster analysis, higher resolution, improved sensitivity. | A validated RP-UPLC method separates Aliskiren and its impurities with a retention time of 3.70 min. derpharmachemica.com |

| LC-MS/TOF and MSn | Provides high-resolution mass data for definitive identification and structural elucidation of degradation products. researchgate.netnih.gov | Used to establish a complete mass fragmentation pathway of Aliskiren to characterize degradation products. researchgate.netnih.gov |

| Chiral HPLC | Separates stereoisomers, crucial due to Aliskiren's multiple chiral centers. | Validated methods using Chiralpak IC can detect R-isomers down to 0.2 μg/mL. vulcanchem.com |

In-depth Mechanistic Studies of Complex Degradation Pathways

A thorough understanding of how Aliskiren Acid Impurity is formed is fundamental to developing effective control strategies. Forced degradation studies are a key tool in this endeavor, helping to elucidate the degradation pathways under various stress conditions such as acid, base, oxidation, heat, and light. derpharmachemica.comnih.gov

Research has shown that hydrolysis is a significant degradation pathway for Aliskiren, potentially leading to the formation of the acid impurity. nih.gov Some studies have observed interesting degradation patterns, including hydrolysis followed by cyclization, forming various degradation products. researchgate.netnih.gov Future mechanistic studies will likely involve:

Isotopic Labeling: Using isotopically labeled Aliskiren can help trace the atoms throughout the degradation process, providing definitive evidence for proposed mechanisms.

Kinetic Modeling: Studying the kinetics of the degradation reactions under different conditions can help to understand the rate of impurity formation and identify the factors that accelerate or inhibit it. researchgate.net

Isolation and Characterization of Intermediates: Isolating and structurally characterizing transient intermediates in the degradation pathway using techniques like NMR and high-resolution mass spectrometry can provide a more complete picture of the reaction mechanism. researchgate.netnih.gov

Exploration of Green Chemistry Principles in Impurity Control and Synthesis

The pharmaceutical industry is increasingly focusing on developing more environmentally friendly processes. researchgate.net Future research into Aliskiren synthesis and impurity control will be heavily influenced by the principles of green chemistry. google.com

Greener Solvents: Research will focus on replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical fluids in both the synthesis and purification steps. google.com

Catalytic Methods: The use of highly efficient and selective catalysts can minimize the formation of by-products, including the acid impurity. researchgate.net This reduces the need for extensive purification steps.

Atom Economy: Designing synthetic routes with high atom economy ensures that a maximal proportion of the starting materials is incorporated into the final product, minimizing waste. researchgate.net

Enzymatic Processes: The use of enzymes as catalysts offers high selectivity and mild reaction conditions, which can significantly reduce impurity formation. patsnap.com

Computational Chemistry Approaches for Predicting Impurity Formation

Computational chemistry and in silico methods are becoming increasingly powerful tools in pharmaceutical development. emanresearch.org These approaches can be used to predict the likelihood of impurity formation, guiding process development and analytical method design.

Quantum Mechanical Calculations: These calculations can be used to model the reaction pathways at a molecular level, determining the activation energies for different degradation routes and predicting the most likely impurities to form.

Molecular Dynamics Simulations: These simulations can provide insights into the conformational changes of the Aliskiren molecule and its interaction with solvents and other reagents, helping to understand the factors that can lead to degradation.

AI-Assisted Prediction: Artificial intelligence and machine learning algorithms can be trained on existing data to predict potential impurities based on the structure of the drug substance and the reaction conditions. mit.educhemrxiv.org This can help in proactively identifying and controlling potential impurities. mit.educhemrxiv.org

Continuous Process Monitoring and Control for Impurity Management

The shift from batch to continuous manufacturing offers significant advantages in terms of process control and consistency, which directly impacts impurity management. mit.edu Process Analytical Technology (PAT) plays a crucial role in this paradigm. acs.org

Real-Time Monitoring: Implementing in-line or on-line analytical techniques, such as spectroscopy (e.g., Raman, NIR) and chromatography, allows for the real-time monitoring of critical process parameters and the concentration of the acid impurity. nstda.or.th

Feedback Control Loops: The data from real-time monitoring can be used to establish feedback control loops that automatically adjust process parameters (e.g., temperature, pH, flow rate) to maintain the impurity level within the desired specifications. mit.edu

Continuous Crystallization: Continuous crystallization techniques can be optimized to effectively reject impurities, including the acid impurity, leading to a purer final product. researchgate.net

The integration of these advanced analytical, mechanistic, green, computational, and process control strategies will be instrumental in ensuring the continued quality and safety of Aliskiren by effectively managing the formation and levels of the Aliskiren Acid Impurity.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying Aliskiren Acid Impurities in drug substances?

- Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (HPLC-MS) is the gold standard for impurity profiling. Specificity can be validated by spiking the drug substance with known impurities (e.g., 3’-Desmethoxy Aliskiren 3’-Carboxylic Acid) and confirming resolution and detection limits . For quantification, adhere to ICH guidelines Q3A and Q3B, which require reporting thresholds of 0.10% for unidentified impurities and 0.15% for total impurities .

Q. What are the primary sources of Aliskiren Acid Impurities during synthesis?

- Methodological Answer : Impurities typically arise from incomplete reaction steps, side reactions (e.g., oxidation or hydrolysis), or residual intermediates. For example, 3-Deoxo-4,5-dihydro-5β-hydroxy Drospirenone may form during the final stages of Aliskiren synthesis due to incomplete reduction . Process optimization studies, such as varying reaction temperatures or catalysts, are critical for minimizing these byproducts .

Advanced Research Questions

Q. How can researchers design experiments to assess the stability of Aliskiren Acid Impurities under stress conditions?

- Methodological Answer : Conduct forced degradation studies under acidic, alkaline, oxidative, thermal, and photolytic conditions. Monitor impurity formation using HPLC-MS and compare degradation profiles to unstressed samples. For example, oxidative stress (e.g., H2O2) may generate hydroxylated derivatives, while thermal stress could induce cyclization byproducts. Validate method robustness by replicating experiments across multiple batches .

Q. How should researchers reconcile contradictory data on the pharmacological effects of Aliskiren impurities across experimental models?

- Methodological Answer : Contradictions, such as differential renoprotective effects in diabetic nephropathy models (e.g., aliskiren vs. ACE inhibitors in rat models), require sensitivity analysis. Subgroup analyses based on intervention type (e.g., monotherapy vs. combination with hydrochlorothiazide) and model-specific variables (e.g., blood pressure thresholds, oxidative stress markers) can isolate confounding factors . Meta-regression techniques may further clarify heterogeneity in outcomes .

Q. What strategies are recommended for synthesizing and characterizing novel Aliskiren Acid Impurities for reference standards?

- Methodological Answer : Use targeted synthesis guided by mechanistic insights (e.g., mimicking hydrolysis pathways) followed by nuclear magnetic resonance (NMR) and X-ray crystallography for structural confirmation. For example, 3’-Carboxylic Acid derivatives can be synthesized via controlled oxidation of parent compounds. Purity thresholds (>95%) must be validated via orthogonal methods (e.g., differential scanning calorimetry for crystallinity) .

Q. How can advanced computational tools aid in predicting the bioactivity of Aliskiren Acid Impurities?

- Methodological Answer : Molecular docking and molecular dynamics simulations can predict interactions between impurities and targets like renin or cytochrome P450 enzymes. For instance, Lipinski’s Rule of Five and SwissADME predictions can prioritize impurities with favorable pharmacokinetic profiles for experimental validation . Compare results to known inhibitors (e.g., CGP38560) to assess competitive binding .

Methodological and Data Analysis Questions

Q. What statistical approaches are appropriate for analyzing impurity-related data with high variability?

- Methodological Answer : Apply random-effects models to account for inter-study variability in meta-analyses. For batch-to-batch impurity variation, use multivariate regression to identify process parameters (e.g., pH, solvent purity) contributing to variability. Sensitivity analysis can validate the impact of outlier datasets .

Q. How can researchers validate the specificity of impurity detection methods in complex matrices?

- Methodological Answer : Perform spike-and-recovery experiments in biological matrices (e.g., plasma, liver homogenates) to assess interference. For example, in hepatic studies, confirm that ascorbic acid or albumin does not mask impurity signals . Cross-validate with alternative techniques like capillary electrophoresis to ensure method reliability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.